molecular formula C31H33NO7 B6289867 Fmoc-L-Ile-O-CH2-Ph-OCH2-CH2-COOH CAS No. 864876-91-5

Fmoc-L-Ile-O-CH2-Ph-OCH2-CH2-COOH

Cat. No.: B6289867
CAS No.: 864876-91-5
M. Wt: 531.6 g/mol
InChI Key: LFJHWWUOJCLPCY-WRONEBCDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Ile-O-CH2-Ph-OCH2-CH2-COOH: is a derivative of the amino acid isoleucine, where the side chain is modified with a phenylalanine moiety. This compound is often used in peptide synthesis due to its unique properties and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Ile-O-CH2-Ph-OCH2-CH2-COOH typically involves the protection of the amino group of isoleucine with a fluorenylmethyloxycarbonyl (Fmoc) group. The phenylalanine moiety is then introduced through a series of esterification and amidation reactions. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process involves multiple steps of deprotection and coupling, with intermediate purification steps to remove by-products .

Chemical Reactions Analysis

Types of Reactions: Fmoc-L-Ile-O-CH2-Ph-OCH2-CH2-COOH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Fmoc-L-Ile-O-CH2-Ph-OCH2-CH2-COOH is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. It allows for the sequential addition of amino acids to build complex peptides and proteins .

Biology: In biological research, this compound is used to synthesize peptide-based probes and inhibitors. These molecules can be used to study protein-protein interactions and enzyme activities .

Medicine: this compound is utilized in the development of peptide-based therapeutics. These drugs can target specific proteins and pathways, offering potential treatments for various diseases, including cancer and infectious diseases .

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. Its stability and ease of handling make it an ideal choice for automated peptide synthesizers .

Mechanism of Action

The mechanism of action of Fmoc-L-Ile-O-CH2-Ph-OCH2-CH2-COOH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of isoleucine, preventing unwanted side reactions during the coupling process. Upon deprotection, the free amino group can react with other amino acids to form peptide bonds. The phenylalanine moiety enhances the compound’s stability and solubility, facilitating its use in various chemical and biological applications .

Comparison with Similar Compounds

Uniqueness: Fmoc-L-Ile-O-CH2-Ph-OCH2-CH2-COOH stands out due to its specific side chain structure, which provides unique steric and electronic properties. These characteristics make it particularly useful in the synthesis of peptides with specific conformations and activities .

Properties

IUPAC Name

3-[4-[[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]oxymethyl]phenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33NO7/c1-3-20(2)29(30(35)38-18-21-12-14-22(15-13-21)37-17-16-28(33)34)32-31(36)39-19-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-15,20,27,29H,3,16-19H2,1-2H3,(H,32,36)(H,33,34)/t20-,29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJHWWUOJCLPCY-WRONEBCDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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